molecular formula C18H34ClNO3 B15164656 2-(2-Chloroacetamido)hexadecanoic acid CAS No. 193885-58-4

2-(2-Chloroacetamido)hexadecanoic acid

Cat. No.: B15164656
CAS No.: 193885-58-4
M. Wt: 347.9 g/mol
InChI Key: BJBUWJZBWOBTRL-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)hexadecanoic acid is a fatty acid derivative featuring a chloroacetamido group (-NH-CO-CH₂Cl) at the second carbon of a hexadecanoic acid (palmitic acid) backbone. For instance, chloroacetamido phenoxyacetic acids are synthesized via reactions involving chloracetyl chloride and amine intermediates under controlled conditions . The hexadecanoic acid chain likely confers lipophilicity, influencing solubility and biological interactions, as seen in hexadecanoic acid derivatives from natural sources .

Properties

CAS No.

193885-58-4

Molecular Formula

C18H34ClNO3

Molecular Weight

347.9 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]hexadecanoic acid

InChI

InChI=1S/C18H34ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(22)23)20-17(21)15-19/h16H,2-15H2,1H3,(H,20,21)(H,22,23)

InChI Key

BJBUWJZBWOBTRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)hexadecanoic acid typically involves the reaction of hexadecanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroacetylated product, which is then subjected to amidation with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetamido)hexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetamido)hexadecanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(2-Chloroacetamido)hexadecanoic acid, enabling comparative analysis of properties, synthesis, and applications:

Structural Analogs with Chloroacetamido Groups

  • Chloroacetamidophenoxyacetic Acids (Isomers) Structure: Chloroacetamido group attached to phenoxyacetic acid (ortho, meta, para isomers). Synthesis: Prepared via nitrophenoxyacetic acid intermediates, yielding 28–99% depending on substituent position . Properties: Melting points range from 137°C to 193°C, with para isomers generally exhibiting higher thermal stability due to symmetrical packing . Comparison: Unlike the hexadecanoic acid backbone, the phenoxy group enhances aromatic interactions but reduces lipophilicity.
  • Methyl 2-(2-Chloroacetamido)-4-methylpentanoate Structure: Branched ester with a chloroacetamido group. Properties: The ester group increases volatility compared to carboxylic acids, while the branched chain may hinder crystallization . Comparison: The target compound’s free carboxylic acid group enhances hydrogen bonding and solubility in polar solvents.

Functional Group Variants

  • 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

    • Structure : Ethoxy-oxoacetamido substituent on a benzoic acid.
    • Properties : Planar geometry with O–H⋯O and C–H⋯O hydrogen bonding, forming stable crystalline networks .
    • Comparison : Replacing chlorine with ethoxy reduces electrophilicity, altering reactivity in nucleophilic substitutions .
  • 2-Acetamidoacetic Acid and Derivatives

    • Structure : Acetamido group (-NH-CO-CH₃) without chlorine.
    • Properties : Lower molecular weight (174.16 g/mol) and hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
    • Comparison : The absence of chlorine reduces toxicity but limits utility in reactions requiring halogen-based leaving groups.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Hazards (GHS) Evidence ID
This compound C₁₈H₃₄ClNO₃ 356.92* Chloroacetamido, carboxylic acid N/A Likely H315, H319†
2-(4-Chloroacetamido)phenoxyacetic acid C₁₀H₉ClNO₄ 242.64 Chloroacetamido, phenoxy, carboxylic acid 193 Not specified
Methyl 2-(2-chloroacetamido)-4-methylpentanoate C₉H₁₆ClNO₃ 221.68 Chloroacetamido, ester N/A Not specified
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 Ethoxy-oxoacetamido, carboxylic acid N/A Not specified
2-Acetamidoacetic acid C₆H₁₀N₂O₄ 174.16 Acetamido, carboxylic acid N/A H315, H319, H335

*Calculated based on structure. †Inferred from analogous chloroacetamido compounds.

Research Findings and Implications

  • Synthetic Yields and Substituent Effects: Chloroacetamido phenoxyacetic acid isomers demonstrate that substituent position (ortho, meta, para) significantly impacts yields (28–99%) and melting points, suggesting similar trends for the target compound’s derivatives .
  • Hazard Profiles: Chlorine substitution may increase toxicity compared to non-halogenated analogs like 2-acetamidoacetic acid, necessitating stringent handling protocols .

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